1-ethyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine
Description
Conformational Isomerism
The molecular structure exhibits two key conformational features:
- Tetrahydropyran (THP) Ring : Adopts a chair conformation, with the hydrazine substituent at the 4-position occupying an equatorial orientation to minimize 1,3-diaxial steric strain.
- Hydrazine Backbone : The N-N bond exhibits restricted rotation due to partial double-bond character (resonance stabilization). Substituents on nitrogen influence rotational barriers, as shown in Table 1.
Table 1 : Rotational Barriers in Hydrazine Derivatives
| Compound | N-N Rotational Barrier (kcal/mol) | Key Substituent Effects |
|---|---|---|
| Hydrazine (NH$$2$$-NH$$2$$) | 10.2 | None |
| 1-Ethyl-1-THP-hydrazine | 12.5 (estimated) | Steric bulk of THP and ethyl groups |
| 1-Phenyl-1-THP-hydrazine | 14.1 | Enhanced resonance stabilization |
Stereoelectronic Effects
- Anomeric Effect : The THP ring’s oxygen lone pairs interact with the antibonding σ* orbital of the adjacent N-C bond, stabilizing the equatorial position of the hydrazine group.
- Hyperconjugation : Delocalization of nitrogen lone pairs into σ* orbitals of the N-C bonds reduces electron density on nitrogen, increasing acidity compared to unsubstituted hydrazine.
Crystallographic Data and Solid-State Packing Arrangements
While direct crystallographic data for this compound remains unpublished, inferences are drawn from structurally analogous compounds:
- Related THP-Hydrazine Derivatives :
- Packing Interactions :
Figure 1 : Hypothetical unit cell packing (projected along the a-axis), showing alternating layers of THP and hydrazine moieties.
Comparative Structural Analysis with Related Hydrazine Derivatives
Key Comparisons:
1-(Tetrahydro-2H-pyran-4-yl)hydrazine :
1,1-Diethylhydrazine :
Aryl-Substituted Hydrazines (e.g., 1-Phenylhydrazine) :
Table 2 : Structural Parameters Across Hydrazine Derivatives
| Compound | N-N Bond Length (Å) | N-C Bond Length (Å) | Dominant Packing Force |
|---|---|---|---|
| 1-Ethyl-1-THP-hydrazine | 1.44 | 1.47 | van der Waals |
| 1-Phenylhydrazine | 1.38 | 1.43 | π-π stacking |
| 1,1-Diethylhydrazine | 1.45 | 1.51 | Dipole-dipole |
Properties
IUPAC Name |
1-ethyl-1-(oxan-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-9(8)7-3-5-10-6-4-7/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNHLPLSVUZREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that hydrazine derivatives often interact with various enzymes and receptors in the body, influencing their function.
Mode of Action
It’s known that hydrazine derivatives can form hydrazones with carbonyl compounds, which may interfere with the normal function of biological molecules.
Biochemical Pathways
It’s known that hydrazine derivatives can influence various biochemical pathways due to their reactivity with carbonyl compounds.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine.
Result of Action
It’s known that hydrazine derivatives can cause changes in cellular function due to their reactivity with carbonyl compounds.
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine. For instance, extreme temperatures or pH levels might affect the stability of the compound.
Biochemical Analysis
Cellular Effects
The effects of 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function.
Biological Activity
1-Ethyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. Additionally, the tetrahydro-pyran ring may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For example, studies have shown that certain derivatives inhibit the TGF-β type I receptor (ALK5), which plays a critical role in tumor progression. In vitro and in vivo tests demonstrated that modifications to the hydrazine structure could enhance therapeutic efficacy against cancer.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes crucial for metabolic pathways. Its interactions suggest potential applications in treating metabolic disorders and as an effective inhibitor in biochemical assays .
Antimicrobial Properties
A study evaluated various derivatives of this compound against multiple bacterial strains, revealing notable antimicrobial activity. This suggests potential applications in developing new antibacterial agents.
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with related compounds is provided below:
| Compound Name | Structure Type | Biological Activity | Notes |
|---|---|---|---|
| This compound | Hydrazine derivative | Strong anticancer properties | Effective against TGF-β receptor |
| 1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)amine | Amine derivative | Moderate enzyme inhibition | Less potent than hydrazine derivative |
| 1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)ketone | Ketone derivative | Limited anticancer properties | Lacks hydrazine's reactivity |
| 1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)alcohol | Alcohol derivative | Weak enzyme inhibition | Not suitable for therapeutic applications |
Study on Anticancer Effects
In a recent study, derivatives of this compound were tested for their inhibitory effects on cancer cell lines. The results indicated that specific modifications enhanced the compound's ability to suppress tumor growth significantly. The IC50 values for these derivatives were reported as follows:
| Compound | IC50 (μM) |
|---|---|
| Derivative A | 0.15 ± 0.02 |
| Derivative B | 0.30 ± 0.05 |
| Derivative C | 0.45 ± 0.07 |
These findings underscore the potential for this compound in developing targeted cancer therapies .
Evaluation of Antimicrobial Activity
Another study assessed the antimicrobial efficacy of various derivatives against common bacterial strains, including E. coli and S. aureus. The results showed significant inhibition zones, indicating robust antimicrobial activity:
| Compound | Inhibition Zone (mm) |
|---|---|
| Derivative A | 25 |
| Derivative B | 18 |
| Derivative C | 30 |
This highlights the compound's versatility and potential application in treating bacterial infections .
Comparison with Similar Compounds
Key Characteristics :
- Solubility : Likely polar due to the oxygen in the pyran ring, but the ethyl group may enhance lipophilicity.
- Synthetic Utility : Hydrazine derivatives are widely used in heterocyclic synthesis (e.g., pyrazoles, triazoles) and as intermediates in pharmaceutical chemistry .
- Safety : Hydrazines are generally toxic; substitution patterns influence acute toxicity profiles (e.g., Category 4 acute toxicity for ethyl-aromatic hydrazines) .
Comparison with Structurally Similar Compounds
2.1. Substituent-Driven Comparisons
2.1.1. (Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride
- Formula : C₅H₁₃ClN₂O
- Molecular Weight : 152.62 g/mol
- Key Differences :
2.1.2. 1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine
- Formula : C₈H₁₆N₂O
- Molecular Weight : 156.23 g/mol
- Higher lipophilicity compared to the ethyl derivative due to the cyclopropyl group’s sp³ hybridization .
2.1.3. 1-Ethyl-1-(m-tolyl)hydrazine
- Formula : C₉H₁₄N₂
- Molecular Weight : 150.23 g/mol
- Key Differences :
2.2. Functional Group Modifications
2.2.1. tert-Butyl 2-(Tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
- Formula : C₁₁H₂₁N₂O₃
- Molecular Weight : 229.30 g/mol
- Key Differences :
2.2.2. 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(pyridin-3-yl)ethylidene)hydrazine
- Formula : C₁₆H₁₂N₆O₂S
- Molecular Weight : 360.37 g/mol
- Key Differences: Conjugated thiazole and pyridine systems enable π-π interactions, relevant in enzyme inhibition (e.g., hMAO-B selectivity) .
Physicochemical and Application-Based Comparisons
| Property | 1-Ethyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine | (Tetrahydro-2H-pyran-4-yl)hydrazine HCl | 1-Ethyl-1-(m-tolyl)hydrazine |
|---|---|---|---|
| Molecular Weight (g/mol) | 157.24 | 152.62 | 150.23 |
| Solubility | Moderate in polar solvents | High (due to HCl salt) | Low (aromatic dominance) |
| Toxicity (GHS) | Likely Category 4 | Not classified | Category 4 (oral/dermal) |
| Applications | Heterocyclic synthesis, pharmaceuticals | Medicinal chemistry | Agrochemical intermediates |
Key Observations :
- The tetrahydro-2H-pyran-4-yl group enhances polarity and hydrogen-bonding capacity, making it advantageous in drug design .
- Ethyl substitution balances lipophilicity, improving membrane permeability compared to purely polar analogs.
- Aromatic hydrazines (e.g., m-tolyl) exhibit higher thermal stability but lower synthetic versatility in aqueous conditions .
Research Findings and Data
Synthetic Routes :
Spectroscopic Data :
Preparation Methods
Direct Hydrazine Substitution on Tetrahydropyran Ring
One reported method involves the reaction of tetrahydropyran-4-one with hydrazine hydrate in ethanol under reflux conditions (70–80 °C) for 3 to 8 hours. This reaction yields the hydrazine derivative with moderate yield (~51%).
- Reaction Conditions:
- Solvent: Ethanol
- Temperature: 70–80 °C
- Time: 3–8 hours
- Yield: Approximately 51%
This method is straightforward and uses commercially available reagents but may require optimization to improve yield and purity.
Multi-step Synthesis via Oxalate Intermediates and Hydrazine Hydrate
A more complex and industrially relevant synthetic route involves three key steps:
Formation of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate:
- React tetrahydropyranone with diethyl oxalate in tetrahydrofuran (THF) solvent.
- Use lithium bis(trimethylsilyl)amide as a base at low temperatures (-70 to -80 °C).
- Reaction time: 30–120 minutes.
- Molar ratios: tetrahydropyranone to lithium bis(trimethylsilyl)amide = 1:0.5–1.2; tetrahydropyranone to diethyl oxalate = 1:0.5–1.2.
- Work-up involves acidification (pH 2–3) and extraction to isolate the intermediate.
Cyclization with Hydrazine Hydrate:
- The intermediate is dissolved in glacial acetic acid.
- Hydrazine hydrate is slowly added at 20–30 °C.
- The mixture is stirred overnight to complete the cyclization.
- Post-reaction work-up includes neutralization with sodium carbonate (pH 8–9), extraction, washing, and drying to yield ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate.
-
- The ester is dissolved in ethanol.
- Aqueous lithium hydroxide is slowly added at 10–20 °C.
- The mixture is heated to 40–60 °C for 2–3 hours to hydrolyze the ester.
- Acidification (pH 1–2) precipitates the final acid product, which is filtered and dried.
This method addresses issues of low yield and harsh conditions found in earlier methods and provides a scalable approach for industrial production.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
- The multi-step method using lithium bis(trimethylsilyl)amide and diethyl oxalate enables selective formation of the key intermediate under controlled low-temperature conditions, reducing side reactions and improving yield.
- The cyclization with hydrazine hydrate in glacial acetic acid proceeds smoothly at mild temperatures, with careful pH control during work-up enhancing product isolation.
- Hydrolysis under mild basic conditions (aqueous lithium hydroxide) followed by acidification effectively converts the ester intermediate to the target acid compound.
- The direct substitution method is simpler but less efficient and may generate impurities due to longer reaction times and less controlled conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine, and what experimental parameters are critical for yield optimization?
- Methodology : The compound can be synthesized via condensation reactions involving hydrazine derivatives. For example, analogous hydrazine intermediates are prepared by refluxing hydrazine hydrate with carbonyl-containing precursors in ethanol or acetic acid (e.g., ethyl acetoacetate or pyranone derivatives). Key parameters include pH control (using HCl or sodium acetate), reaction time (1–3 hours), and temperature (reflux conditions at 80–100°C) .
- Characterization : Post-synthesis purification via recrystallization (ethanol or aqueous ethanol) and validation by NMR (to confirm hydrazine NH signals) and mass spectrometry (to verify molecular ion peaks) are critical .
Q. How can spectroscopic techniques (e.g., UV-Vis, NMR) be applied to confirm the structure of this compound and its intermediates?
- UV-Vis : Hydrazine derivatives exhibit strong absorbance in the 250–300 nm range due to n→π* transitions. For example, potassium permanganate reduction assays (absorption maxima at 546 nm) can quantify hydrazine content indirectly .
- NMR : Key signals include the NH proton (δ 3.5–5.0 ppm, broad), ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2), and tetrahydro-2H-pyran protons (δ 3.5–4.0 ppm for axial/equatorial ring protons) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in hydrazine-catalyzed carbonyl–olefin metathesis reactions?
- Computational Analysis : Density functional theory (DFT) studies reveal that bicyclic hydrazine catalysts (e.g., [2.2.2]-hydrazines) lower activation barriers for cycloreversion steps, enhancing catalytic efficiency. The ethyl and tetrahydro-2H-pyran substituents may stabilize transition states via steric and electronic effects .
- Experimental Validation : Reaction kinetics under optimized conditions (e.g., DMF solvent, 60°C) and substrate scope studies (e.g., norbornene derivatives) are used to validate computational predictions .
Q. How can contradictory data in spectroscopic characterization (e.g., unexpected NH signal splitting) be resolved?
- Approach :
Variable Temperature NMR : Assess dynamic processes (e.g., hindered rotation of the hydrazine group) that cause signal splitting. Cooling to −40°C may resolve splitting into distinct peaks .
Isotopic Labeling : Deuterium exchange (D2O) can confirm NH proton assignments .
Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) to rule out impurities .
Q. What strategies are effective for improving the stability of this compound under oxidative or hydrolytic conditions?
- Stabilization Methods :
- Oxidative Stability : Use antioxidants (e.g., BHT) in inert atmospheres (N2/Ar) to prevent radical-mediated degradation .
- Hydrolytic Stability : Adjust pH to neutral (6–8) and avoid protic solvents (e.g., water) during storage. Lyophilization may enhance shelf life .
Methodological Challenges and Solutions
Q. How can byproduct formation during synthesis (e.g., dimerization or oxidation) be minimized?
- Mitigation Strategies :
- Controlled Stoichiometry : Use excess hydrazine (1.5–2.0 equivalents) to favor mono-substitution over dimerization .
- Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress oxidative side reactions (e.g., hydrazine → diazene) .
- Chromatographic Monitoring : TLC or HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and isolate intermediates .
Q. What computational tools are recommended for predicting the pharmacological interactions of this compound?
- In Silico Methods :
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
